molecular formula C19H19N3O2S2 B2793229 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034288-69-0

2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2793229
CAS No.: 2034288-69-0
M. Wt: 385.5
InChI Key: DRUOOEJUCFZPQS-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a compound characterized by its intricate molecular structure, involving multiple functional groups such as benzylthio, thiophene, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step processes:

  • Synthesis of intermediates like 5-(thiophen-3-yl)-1,2,4-oxadiazole using reagents such as thiosemicarbazide and carboxylic acids under acidic conditions.

  • Formation of the pyrrolidine ring through cyclization reactions involving suitable amines and aldehydes.

  • Benzylation and subsequent thioether formation to introduce the benzylthio group.

  • Final coupling and condensation reactions to integrate all moieties into the target compound.

Industrial Production Methods: Scaling up for industrial production often requires optimization of each step to enhance yield and purity. This might include employing continuous flow reactions, automated synthesis machines, and robust purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfur-containing thioether group can undergo oxidation to form sulfoxides or sulfones under controlled conditions using oxidizing agents like hydrogen peroxide.

  • Reduction: : Nitro groups, if present, can be reduced using reagents like tin(II) chloride or catalytic hydrogenation.

  • Substitution: : Electrophilic aromatic substitution reactions can modify the benzyl or thiophene rings using halogenating agents.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Tin(II) chloride, palladium on carbon with hydrogen.

  • Substitution: Halogens, Friedel-Crafts reagents like aluminum chloride.

Major Products

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Amines from nitro groups.

  • Substitution products: Halogenated benzyl or thiophene derivatives.

Scientific Research Applications

2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone has been explored for:

  • Medicinal Chemistry: : Potential as a pharmacophore in drug discovery, targeting various receptors and enzymes due to its diverse functional groups.

  • Organic Synthesis: : Utilized as a building block in the synthesis of more complex molecules, offering versatility in forming various bonds.

  • Biological Studies: : Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

  • Material Science:

Mechanism of Action

The precise mechanism by which 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone exerts its effects can vary:

  • Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity through binding or inhibition.

  • Pathways Involved: : Depending on the biological context, it could influence pathways related to inflammation, cellular signaling, or metabolic processes.

Comparison with Similar Compounds

Comparing it to structurally related compounds:

  • Thioethers and Sulfones: : Shares similarities in functional groups but differs in reactivity and biological activity.

  • Oxadiazoles: : Often studied for their antimicrobial properties; the combination with pyrrolidine and thiophene adds uniqueness.

  • Similar Compounds

    • 1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

    • Benzylthio derivatives of various heterocycles

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c23-17(13-26-11-14-4-2-1-3-5-14)22-8-6-15(10-22)18-20-19(24-21-18)16-7-9-25-12-16/h1-5,7,9,12,15H,6,8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUOOEJUCFZPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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